

Synergistic Effects of Pivanex (devimistat) with Other Anticancer Drugs: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivanex (devimistat), a first-in-class investigational drug, targets the altered energy metabolism of cancer cells.[1] It acts as a lipoate analog to inhibit mitochondrial enzymes pyruvate dehydrogenase (PDH) and α -ketoglutarate dehydrogenase (KGDH), crucial entry points into the tricarboxylic acid (TCA) cycle.[2][3] This disruption of mitochondrial metabolism leads to increased cellular stress and can sensitize cancer cells to conventional chemotherapeutic agents. This guide provides a comparative analysis of the synergistic effects of **Pivanex** in combination with various anticancer drugs, supported by preclinical and clinical data.

Mechanism of Action: A Two-Pronged Attack on Cancer Metabolism

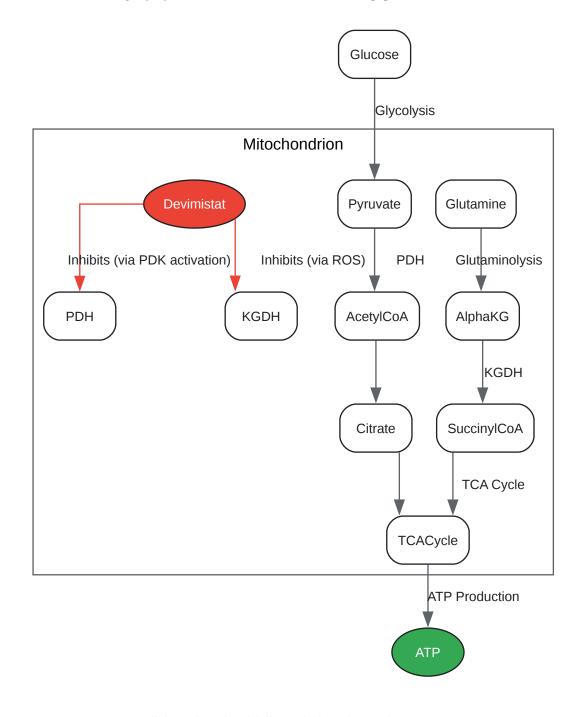
Devimistat's primary mechanism involves the simultaneous inhibition of two key mitochondrial enzymes:

- Pyruvate Dehydrogenase (PDH): Devimistat indirectly inhibits PDH by activating its negative regulator, pyruvate dehydrogenase kinase (PDK). This blocks the conversion of pyruvate to acetyl-CoA, a key fuel for the TCA cycle derived from glucose.[3][4]
- α-Ketoglutarate Dehydrogenase (KGDH): Devimistat induces a burst of reactive oxygen species (ROS) that directly inactivates KGDH, another critical enzyme in the TCA cycle that



processes carbons derived from glutamine.[3]

By inhibiting both PDH and KGDH, devimistat effectively shuts down the two major carbon entry points into the TCA cycle in cancer cells, leading to a collapse of mitochondrial metabolism and inducing apoptotic and necrotic cell death.[5]



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Figure 1: Mechanism of action of devimistat.



Preclinical and Clinical Data Summary

The following tables summarize the quantitative data from key studies investigating the synergistic effects of devimistat with other anticancer drugs.

Table 1: In Vitro Synergistic Effects of Devimistat

Combinations

Cancer Type	Combinat ion	Cell Lines	Endpoint	Results	Synergy Assessm ent	Referenc e
Biliary Tract Cancer	Devimistat + Gemcitabin e + Cisplatin	RCB1292, RCB1293, TFK-1	Cell Viability (IC50)	Devimistat IC50: 139- 200μΜ	Synergistic in RCB1292 & RCB1293 (Scores: 11.24 & 10.85), Additive in TFK-1 (Score: 5.47)	[6]
Colorectal Cancer	Devimistat + 5- Fluorouraci I (5-FU)	HCT116	Cell Viability	Synergistic cell killing	Combenefit modeling & Chou- Talalay analysis	
Colorectal Cancer	Devimistat + Irinotecan (IT)	HCT116	Cell Viability	Synergistic cell killing	Combenefit modeling & Chou- Talalay analysis	



Table 2: In Vivo and Clinical Efficacy of Devimistat Combinations



Cancer Type	Combinat ion	Study Phase	N	Key Efficacy Endpoint s	Results	Referenc e
Biliary Tract Cancer	Devimistat + Gemcitabin e + Cisplatin	Phase 1b	20	ORR, Median PFS	ORR: 45%, Median PFS: 10 months	[5][7]
Metastatic Pancreatic Cancer	Devimistat + modified FOLFIRIN OX	Phase 3 (AVENGE R 500)	528	Median OS, Median PFS	Median OS: 11.1 vs 11.7 months (HR 0.95), Median PFS: 7.8 vs 8.0 months (HR 0.99) - Not statistically significant.	[6][8]
Colorectal Cancer	Devimistat + Irinotecan (IT)	Preclinical (Xenograft)	N/A	Tumor Growth, Survival	Synergistic antitumor activity, prolonged survival	
Advanced Chemo- refractory Solid Tumors	Devimistat + Hydroxychl oroquine + 5-FU or Gemcitabin e	Phase 2	26	ORR, Median PFS, Median OS	No ORRs in colorectal or pancreatic cohorts. Median PFS: 2.3 &	[9]



1.7 months, Median OS: 5.5 & 3.1 months respectivel y.

Signaling Pathways in Synergistic Combinations Devimistat and Genotoxic Drugs in Colorectal Cancer: The Role of Bim

In colorectal cancer, the combination of devimistat with genotoxic agents like 5-FU and irinotecan leads to synergistic cell death through a mechanism involving the pro-apoptotic protein Bim. Devimistat's disruption of mitochondrial metabolism, coupled with the DNA damage induced by chemotherapy, leads to the upregulation of Bim, a key initiator of apoptosis.

Figure 2: Synergistic pathway in colorectal cancer.

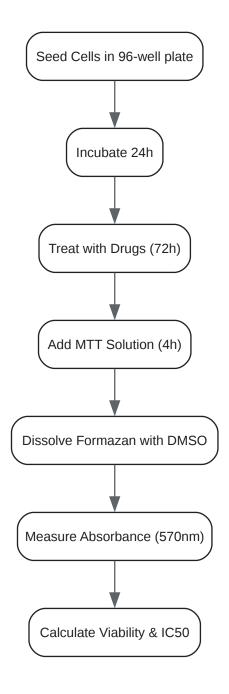
Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used in preclinical studies of devimistat.[5]

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
 and incubate for 24 hours.
- Drug Treatment: Treat cells with serial dilutions of devimistat, the combination drug(s), or the combination of both for 72 hours. Include a vehicle-only control.
- MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.



- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Synergy is assessed using methods like the Chou-Talalay analysis.[10][11]



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Figure 3: MTT cell viability assay workflow.

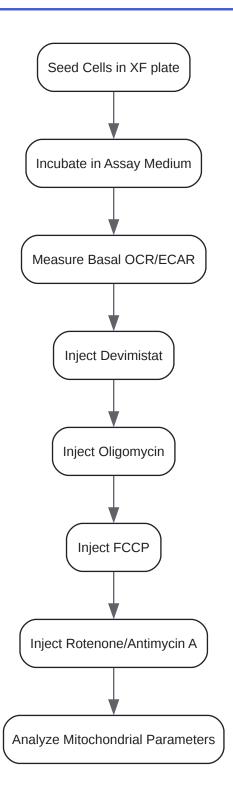


Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol is based on the methodology used to assess devimistat's impact on mitochondrial function.[5]

- Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.
- Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
- Baseline Measurement: Measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
- Compound Injection: Sequentially inject devimistat, oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I/III inhibitors).
- Data Acquisition: Measure OCR and ECAR after each injection.
- Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.





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Figure 4: Seahorse XF metabolic assay workflow.

Western Blot for Bim Protein







This protocol is a generalized procedure for detecting changes in protein expression, such as the upregulation of Bim observed with devimistat combination therapy.

- Sample Preparation: Lyse treated and untreated cells and determine protein concentration.
- SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bim overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

Pivanex (devimistat) demonstrates significant synergistic potential when combined with a variety of anticancer drugs across different cancer types. Its unique mechanism of targeting cancer cell metabolism provides a strong rationale for its use in combination therapies. While clinical results have been mixed, with promising efficacy in some settings like biliary tract cancer, the AVENGER 500 trial in pancreatic cancer did not meet its primary endpoint, highlighting the complexities of translating preclinical synergy into clinical benefit.[5][6] Further research is warranted to identify optimal drug combinations, patient populations, and dosing schedules to fully exploit the therapeutic potential of devimistat. The experimental data and protocols presented in this guide offer a valuable resource for researchers in the field of cancer drug development.



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